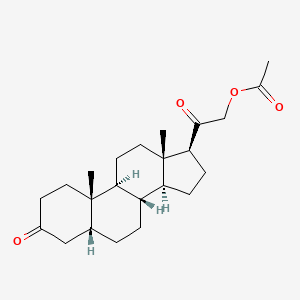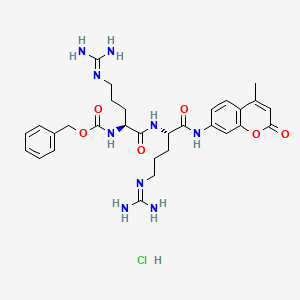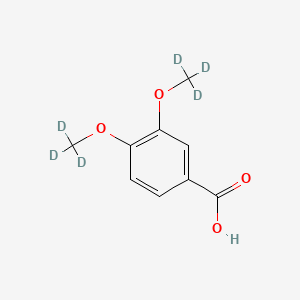![molecular formula C22H23F2N B590567 (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine CAS No. 1025064-41-8](/img/new.no-structure.jpg)
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine is a complex organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a naphthalenemethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethylated phenyl intermediate:
Coupling with a propyl chain: The difluoromethylated phenyl intermediate is then coupled with a propyl chain through a Grignard reaction or other suitable coupling reactions.
Attachment to the naphthalenemethanamine core: The final step involves the attachment of the propyl-difluoromethylphenyl intermediate to the naphthalenemethanamine core through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(αR)-N-[3-[3-(Trifluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(αR)-N-[3-[3-(Methyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propiedades
Número CAS |
1025064-41-8 |
|---|---|
Fórmula molecular |
C22H23F2N |
Peso molecular |
339.43 |
Nombre IUPAC |
3-[3-(difluoromethyl)phenyl]-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
InChI |
InChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3/t16-/m1/s1 |
Clave InChI |
SVXVVNVAXVGJCF-MRXNPFEDSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)



